benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-benzyl-1-(3,6-dihydro-2H-pyran-5-yl)methanamine |
InChI |
InChI=1S/C13H17NO/c1-2-5-12(6-3-1)9-14-10-13-7-4-8-15-11-13/h1-3,5-7,14H,4,8-11H2 |
InChI Key |
VIUINAYVCUSMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=C1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyran-3-carboxaldehyde with Benzylamine
One of the most straightforward approaches involves the reductive amination of 5,6-dihydro-2H-pyran-3-carboxaldehyde with benzylamine. This method proceeds via the formation of an imine intermediate followed by reduction to the corresponding amine.
-
- The 5,6-dihydro-2H-pyran-3-carboxaldehyde is reacted with benzylamine in a suitable solvent (e.g., methanol or ethanol).
- The imine intermediate is formed under mild acidic or neutral conditions.
- Reduction is typically carried out using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reductants such as sodium borohydride.
-
- High selectivity for the primary amine.
- Mild reaction conditions preserve the pyran ring integrity.
Nucleophilic Substitution on Pyran Derivatives
Another method involves the nucleophilic substitution of a suitable leaving group on a 5,6-dihydro-2H-pyran derivative with benzylamine.
-
- Halogenated or sulfonylated 5,6-dihydro-2H-pyran-3-methyl derivatives.
-
- The amine nucleophile (benzylamine) is reacted with the electrophilic pyran derivative in the presence of a base such as pyridine or triethylamine.
- Temperature control is crucial to avoid side reactions.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient route to complex molecules by combining several reactants in one pot.
-
- A combination of benzylamine, 5,6-dihydro-2H-pyran derivatives, and other reactants such as aldehydes or alkynes can be reacted under acid or base catalysis.
- For example, acid-catalyzed reactions in toluene at elevated temperatures can afford complex pyran-amine derivatives.
-
- Yields range from moderate to excellent (70–86%) depending on the catalyst, solvent, and temperature.
Base-Promoted Domino Reactions
Base-promoted domino reactions involving malononitrile and pyran precursors can also lead to amine-functionalized pyran derivatives.
-
- The reaction typically starts with nucleophilic attack on an activated alkene or carbonyl.
- Subsequent intramolecular cyclization and elimination steps form the pyran ring with amine substituents.
-
- Strong bases like potassium hydroxide in DMF at elevated temperatures (100 °C) are used.
| Method | Key Reactants | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | 5,6-dihydro-2H-pyran-3-carboxaldehyde, benzylamine | Catalytic hydrogenation or NaBH4 reduction, mild solvent | 70–90 | High selectivity, preserves pyran ring |
| Nucleophilic Substitution | Halogenated/sulfonylated pyran derivative, benzylamine | Base (pyridine), moderate temp | Moderate to high | Requires activated leaving group |
| Multicomponent Reactions (MCR) | Benzylamine, pyran derivatives, aldehydes/alkynes | Acid catalysis (benzoic acid), 80–90 °C, toluene | 70–86 | Efficient, one-pot synthesis |
| Base-Promoted Domino Reactions | Pyran precursors, malononitrile, amines | KOH/DMF, 100 °C | Up to 88 | Domino reaction with cyclization steps |
- The reductive amination pathway is favored for its simplicity and mild conditions, especially when optical purity is desired.
- Nucleophilic substitution requires careful control of leaving groups and reaction conditions to avoid decomposition.
- Multicomponent reactions provide structural diversity and have been optimized by varying acid catalysts and solvents to maximize yields.
- Base-promoted domino reactions offer a catalyst-free alternative with high selectivity and yield but require strong bases and elevated temperatures.
Multiple synthetic strategies exist for the preparation of benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine, each with distinct advantages. Reductive amination remains the most straightforward and widely applicable method, while nucleophilic substitution and multicomponent reactions offer routes to structural analogs and derivatives. Base-promoted domino reactions provide an innovative approach with high yields. Selection of the method depends on the desired scale, purity, and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include derivatives with substituted pyran rings, benzylamine modifications, or hybrid scaffolds combining aromatic and heterocyclic motifs. Below is a detailed comparison based on synthesis, reactivity, and biological activity:
Physicochemical Properties
| Property | Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine | LY2784544 | GSK2636771 |
|---|---|---|---|
| Molecular Weight | ~245 g/mol (estimated) | 470.9 g/mol | 421.4 g/mol |
| LogP (Predicted) | ~2.1 | 3.8 | 2.5 |
| Hydrogen Bond Acceptors | 2 (amine, pyran O) | 6 | 5 |
| Solubility | Moderate (polar pyran vs. hydrophobic benzyl) | Low (lipophilic substituents) | Moderate (carboxylic acid) |
Key Research Findings
- Reactivity : Dihydropyran-based amines undergo ring-opening reactions under acidic conditions, a trait shared with analogs like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one . This reactivity could be exploited for prodrug design.
Biological Activity
Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of benzylamine with 5,6-dihydro-2H-pyran-3-carbaldehyde. This reaction is generally conducted in solvents like ethanol or methanol, often using catalysts such as p-toluenesulfonic acid under reflux conditions to ensure complete reaction.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Potential
In vitro studies have demonstrated the anticancer properties of this compound. It has been shown to inhibit the proliferation of several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The compound's effectiveness in reducing cell viability is attributed to its ability to induce apoptosis and interfere with cell cycle progression .
The biological activity of this compound is largely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to decreased energy production in cancer cells.
- Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways that control cell growth and apoptosis .
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the compound's effectiveness against gram-positive and gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard treatments, suggesting it could be a viable alternative in antimicrobial therapy.
- Anticancer Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 20 (HeLa) | Enzyme inhibition |
| N-(5,6-dihydro-2H-pyran-3-ylmethyl)-N-methylamine | Moderate Antimicrobial | 50 (S. aureus) | Cell wall synthesis disruption |
| 3-Benzyl-5-nitrophenoxy methyl dihydrofuran | Anticancer | 25 (CEM) | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
